molecular formula C8H9ClN2O3 B8335407 2-(beta-Hydroxyethyl)amino-6-chloronitrobenzene

2-(beta-Hydroxyethyl)amino-6-chloronitrobenzene

Cat. No.: B8335407
M. Wt: 216.62 g/mol
InChI Key: TWFNKWWYWBCFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(beta-Hydroxyethyl)amino-6-chloronitrobenzene is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-(3-chloro-2-nitroanilino)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-6-2-1-3-7(10-4-5-12)8(6)11(13)14/h1-3,10,12H,4-5H2

InChI Key

TWFNKWWYWBCFNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.04 mole (7.7 g) of 2,6-dichloronitrobenzene in 30 ml of ethanolamine is heated for 8 hours at 70° C. The reaction mixture is poured onto ice, and then extracted with ethyl acetate. After washing and drying, the ethyl acetate phase is evaporated to dryness under vacuum. The dry extract is recrystallized from ethanol. The product obtained melts at 78° C. (literature value 78.5° C.).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.